![molecular formula C13H17BN2O2 B2365209 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1873385-99-9](/img/structure/B2365209.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Overview
Description
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine” is likely a boronic ester, given the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through the reaction of a boronic acid with a diol . The pyrazolo[1,5-a]pyridine moiety could be synthesized separately and then coupled with the boronic ester through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrazolo[1,5-a]pyridine core with a boronic ester group attached at the 6-position . The boronic ester group would consist of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon atom being part of a tetramethyl group .Chemical Reactions Analysis
In general, boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst . The product of such a reaction would be a new carbon-carbon bond between the pyrazolo[1,5-a]pyridine moiety and the aryl or vinyl group .Scientific Research Applications
- Borylation at Benzylic C-H Bonds : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine serves as a versatile reagent for borylation reactions. Specifically, it can be used to functionalize benzylic C-H bonds in alkylbenzenes, forming pinacol benzyl boronates. Palladium catalysts are often employed in this process .
- Hydroboration of Alkynes and Alkenes : The compound participates in hydroboration reactions with alkyl or aryl alkynes and alkenes. Transition metal catalysts facilitate the addition of boron to unsaturated carbon-carbon bonds, yielding boronated products .
- Coupling with Aryl Iodides : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine reacts with aryl iodides in the presence of copper catalysts. This coupling reaction leads to the formation of aryl boronates, which find applications in organic synthesis and materials science .
- Asymmetric Hydroboration of 1,3-Enynes : Researchers have utilized this compound for the asymmetric hydroboration of 1,3-enynes. The resulting chiral allenyl boronates serve as valuable building blocks for complex molecule synthesis .
- Conjugated Copolymers : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine contributes to the synthesis of conjugated copolymers. It serves as an intermediate in the preparation of copolymer monomers, such as 9,9-dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzosilole .
Borylation Reactions
Aryl Boronate Synthesis
Asymmetric Synthesis
Polymer Chemistry
Mechanism of Action
Target of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound likely interacts with its targets through a process known as borylation, which involves the addition of a boron atom to an organic molecule . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This interaction results in changes to the molecular structure of the target, potentially altering its function or reactivity.
Biochemical Pathways
The process of borylation can lead to the formation of boronates , which are involved in various biochemical reactions and pathways. The downstream effects of these changes would depend on the specific targets and pathways involved.
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-7-8-15-16(11)9-10/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFRAYNBNAPVCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC=N3)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
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